molecular formula C14H15N3O3 B2648674 N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}oxolane-2-carboxamide CAS No. 2034423-28-2

N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}oxolane-2-carboxamide

Cat. No.: B2648674
CAS No.: 2034423-28-2
M. Wt: 273.292
InChI Key: BWHWXVQPNSNYCW-UHFFFAOYSA-N
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Description

N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}oxolane-2-carboxamide is a heterocyclic compound that contains a furan ring, a pyrazine ring, and an oxolane ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Scientific Research Applications

Preparation Methods

The synthesis of N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}oxolane-2-carboxamide can be achieved through several synthetic routes. One common method involves the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, providing the related N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide leads to the formation of the desired compound .

Chemical Reactions Analysis

N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}oxolane-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine, triethyl phosphite, and sodium hydride. For example, the radical bromination of the methyl group with N-bromosuccinimide in carbon tetrachloride under reflux conditions can lead to the formation of a brominated intermediate . This intermediate can then undergo further reactions to form various derivatives.

Mechanism of Action

The mechanism of action of N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}oxolane-2-carboxamide involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit kinase activity, which is crucial for cell signaling and regulation . The exact molecular interactions and pathways involved are still under investigation, but its ability to modulate key biological processes highlights its therapeutic potential.

Comparison with Similar Compounds

N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}oxolane-2-carboxamide can be compared with other nitrogen-containing heterocyclic compounds, such as pyrrolopyrazine derivatives. These compounds also exhibit a wide range of biological activities, including antimicrobial, antifungal, and antiviral properties . the unique combination of the furan, pyrazine, and oxolane rings in this compound provides it with distinct chemical and biological characteristics that set it apart from other similar compounds.

Properties

IUPAC Name

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-14(12-2-1-6-20-12)17-8-11-13(16-5-4-15-11)10-3-7-19-9-10/h3-5,7,9,12H,1-2,6,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHWXVQPNSNYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NCC2=NC=CN=C2C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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